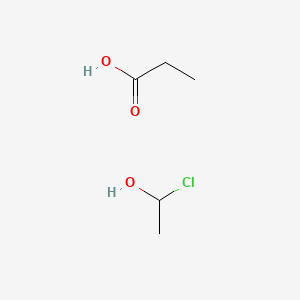

Ethanol, 1-chloro-, propanoate

Description

Properties

CAS No. |

58304-44-2 |

|---|---|

Molecular Formula |

C5H11ClO3 |

Molecular Weight |

154.59 g/mol |

IUPAC Name |

1-chloroethanol;propanoic acid |

InChI |

InChI=1S/C3H6O2.C2H5ClO/c1-2-3(4)5;1-2(3)4/h2H2,1H3,(H,4,5);2,4H,1H3 |

InChI Key |

JZIHQPGQGITZHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CC(O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Esterification and Catalytic Coupling Approaches to Ethanol (B145695), 1-chloro-, propanoate Synthesis

The primary and most established method for synthesizing Ethanol, 1-chloro-, propanoate is through direct esterification. This involves the reaction of propanoic acid with 1-chloroethanol (B3344066). The most common approach for this synthesis is the Fischer esterification, a classic acid-catalyzed reaction. In this method, a strong acid catalyst, such as sulfuric acid, is used to accelerate the reaction between the carboxylic acid and the alcohol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants, typically the alcohol, is used.

Alternative esterification protocols can also be employed. One such method involves the reaction of an acyl chloride, in this case, propanoyl chloride, with an aldehyde, acetaldehyde (B116499). This approach circumvents the need for the direct handling of 1-chloroethanol.

Another synthetic pathway is the addition of propanoic acid to a vinyl halide, specifically vinyl chloride. This hydroalkoxylation reaction is often catalyzed by transition metals and proceeds by the addition of the carboxylic acid across the double bond of the vinyl halide. The regioselectivity of this addition is a critical factor in obtaining the desired 1-chloroethyl ester.

While less specific information is available for catalytic coupling in the direct synthesis of this compound, related α-chloro esters are known to be synthesized via transition metal-catalyzed reactions. These methods often involve the coupling of a suitable precursor with a carbon monoxide source and an alcohol, though specific catalysts and conditions for this particular chloroester are not widely documented in the reviewed literature.

Enantioselective Synthesis and Chiral Resolution of Related Chloroesters

This compound possesses a chiral center at the carbon atom bonded to the chlorine atom, meaning it can exist as two enantiomers. The synthesis of enantiomerically pure forms of this and related chloroesters is of significant interest for applications where stereochemistry is crucial.

One approach to obtaining enantiomerically enriched α-chloro esters is through enantioselective synthesis. This can be achieved by the enantioselective protonation of catalytically generated chiral enolates. For instance, the treatment of α,α-dichloroaldehydes with various phenols in the presence of chiral triazolium salt catalysts and an excess of base can produce α-chloro aryl esters with good yield and enantioselectivity. nih.gov While this method produces aryl esters, the principle could potentially be adapted for the synthesis of alkyl esters like this compound.

Another powerful technique is chiral resolution, which involves the separation of a racemic mixture of the chloroester into its individual enantiomers. A common method for chiral resolution is the conversion of the racemic mixture into a pair of diastereomeric derivatives by reacting it with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods such as crystallization or chromatography. wikipedia.org After separation, the chiral auxiliary is removed to yield the pure enantiomers.

For α-chloro-N-phenyl propanamide, a related compound, successful chiral resolution has been demonstrated using reversed-phase high-performance liquid chromatography (HPLC) on a tribenzoylcellulose chiral column with ethanol as the mobile phase. researchgate.net This indicates that chromatographic methods are a viable option for the separation of chiral chloro-substituted compounds.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing reaction time and by-product formation. prismbiolab.com For the synthesis of this compound, several parameters can be adjusted.

In the context of Fischer esterification, key variables include the choice and concentration of the acid catalyst, the reaction temperature, the molar ratio of the reactants (propanoic acid and 1-chloroethanol), and the reaction time. The use of a desiccant or a Dean-Stark apparatus to remove water as it is formed can also significantly shift the equilibrium towards the product, thereby increasing the yield.

A hypothetical optimization study for the Fischer esterification of 1-chloroethanol with propanoic acid could involve varying the catalyst, temperature, and reactant ratio as shown in the interactive table below. The expected outcome would be to identify the conditions that provide the highest yield and purity of the desired chloroester.

Interactive Data Table: Hypothetical Optimization of this compound Synthesis

| Experiment | Catalyst (mol%) | Temperature (°C) | Propanoic Acid:1-chloroethanol Ratio | Theoretical Yield (%) | Theoretical Purity (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ (1) | 80 | 1:1 | 65 | 90 |

| 2 | H₂SO₄ (1) | 100 | 1:1 | 75 | 88 |

| 3 | H₂SO₄ (1) | 80 | 1:2 | 80 | 92 |

| 4 | H₂SO₄ (2) | 80 | 1:1 | 70 | 89 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Design of Precursors and Intermediate Compounds in Chloroester Synthesis

The efficient synthesis of this compound relies on the availability and quality of its precursors. The primary precursors are propanoic acid and 1-chloroethanol. While propanoic acid is a common commodity chemical, the synthesis and stability of 1-chloroethanol are more critical considerations.

1-Chloroethanol is a key intermediate that can be synthesized through various routes. One common method is the reaction of acetaldehyde with hydrogen chloride. The design of this synthesis involves controlling the reaction conditions to favor the formation of the desired product and minimize the formation of by-products.

Another important precursor in alternative synthetic routes is 1-chloroethyl chloroformate. This compound can be synthesized by the reaction of acetaldehyde with phosgene. wikipedia.org 1-Chloroethyl chloroformate can then be reacted with an appropriate nucleophile to generate the desired ester. The synthesis of monochloroethyl chloroformates, including the 1-chloroethyl isomer, can also be achieved through the free-radical initiated chlorination of ethyl chloroformate. google.com

The design of these precursor syntheses focuses on achieving high yields and purity, as impurities in the precursors can carry over to the final product. The choice of synthetic route for the precursors can also be influenced by factors such as cost, safety, and environmental impact. The versatility of these precursors allows for their use in the synthesis of a variety of chloroesters, making them valuable building blocks in organic synthesis.

Mechanistic Investigations of Reactivity and Degradation Pathways

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The carbon atom bonded to both the chlorine atom and the ester oxygen is electrophilic and susceptible to nucleophilic attack. The chlorine atom serves as a competent leaving group, facilitating substitution reactions. These transformations typically proceed via an SN2-like mechanism, particularly with soft nucleophiles, leading to the displacement of the chloride ion.

Research into analogous α-chloro esters has demonstrated that a variety of nucleophiles can effectively displace the α-chloro substituent. nih.gov For instance, reactions with amine nucleophiles can yield α-amino acid derivatives. researchgate.net Other potent nucleophiles such as azide (B81097) ions (N₃⁻) and thiolates (RS⁻) have also been shown to cleanly effect substitution at the tertiary carbon of α-chloro esters, proceeding with high stereospecificity. nih.gov This suggests that Ethanol (B145695), 1-chloro-, propanoate would readily react with a range of nucleophiles under appropriate conditions to yield substituted propanoate esters.

The general scheme for this reaction is: Nu⁻ + CH₃CH₂COOCH(Cl)CH₃ → CH₃CH₂COOCH(Nu)CH₃ + Cl⁻

Where Nu⁻ represents a nucleophile.

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Sodium azide (NaN₃) | α-azido ester | Solvent (e.g., DMF), room temperature | nih.gov |

| Phenylthiolate (PhS⁻) | α-thio ester | Elevated temperatures | nih.gov |

| Amines (RNH₂) | α-amino ester | TBAI, DIEA | researchgate.net |

| Cesium fluoride (B91410) (CsF) | α-fluoro ester | Crown ether | nih.gov |

Hydrolysis of the Ester Linkage

The ester functional group in Ethanol, 1-chloro-, propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium-controlled process. libretexts.orglibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A weak nucleophile, typically water, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Following a series of proton transfers, the chloroethanol moiety is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields propanoic acid and 1-chloroethanol (B3344066). libretexts.orgyoutube.com To drive the reaction to completion, an excess of water is typically used, in accordance with Le Châtelier's principle. libretexts.org

The sequence of the mechanism is as follows:

Protonation of the carbonyl oxygen: The ester is activated by an acid catalyst (H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to the chloroethoxy group, making it a better leaving group.

Elimination of the leaving group: The tetrahedral intermediate collapses, expelling 1-chloroethanol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst. libretexts.orgyoutube.com

In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible process known as saponification. libretexts.orglibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the 1-chloroethoxide ion as the leaving group. This alkoxide is a strong base and immediately deprotonates the newly formed propanoic acid in a rapid, irreversible acid-base reaction. This final step forms a carboxylate salt (sodium propanoate) and 1-chloroethanol, and its irreversibility drives the entire reaction to completion. libretexts.org

Rate = k[Ester][OH⁻]

The rate is influenced by steric hindrance around the carbonyl group and the electronic nature of the substituents. The presence of the electron-withdrawing chlorine atom on the alcohol portion of the ester likely influences the rate of nucleophilic attack.

Reduction Reactions of the Ester Functional Group

The ester functional group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orglibretexts.org The reaction proceeds through two main stages. First, a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon in a nucleophilic acyl substitution, displacing the 1-chloroethoxide leaving group to form an intermediate aldehyde. Aldehydes are more reactive than esters towards reduction, so this intermediate is immediately attacked by a second hydride ion. libretexts.org This second nucleophilic addition results in a tetrahedral alkoxide intermediate, which upon acidic workup is protonated to yield two alcohol products: propan-1-ol and 1-chloroethanol. libretexts.orglibretexts.org

| Reducing Agent | Intermediate Product | Final Product (after workup) | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Aldehyde | Primary Alcohol | Powerful, non-selective reducing agent. libretexts.orgharvard.edu |

| Diisobutylaluminum hydride (DIBAH) | Aldehyde | Aldehyde | Reaction is stopped at the aldehyde stage, typically at low temperatures (-78 °C). libretexts.org |

To isolate the intermediate aldehyde, less reactive hydride reagents are required. Diisobutylaluminum hydride (DIBAH) is commonly used for the partial reduction of esters to aldehydes. libretexts.org The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the aldehyde product. libretexts.org

Electrophilic Attack Mechanisms and Regioselectivity

While the carbonyl carbon of the ester is electrophilic, the α-carbon (the carbon adjacent to the carbonyl group) can be rendered nucleophilic, making it susceptible to attack by electrophiles. This reactivity is achieved by deprotonation of the α-hydrogen using a strong, non-nucleophilic base to form an enolate intermediate. msu.edu

For this compound, the α-carbon is part of the propanoate moiety. The hydrogen atom on this carbon is acidic (though less so than in ketones or aldehydes) and can be removed by a suitable base like lithium diisopropylamide (LDA). msu.edu The resulting enolate is a resonance-stabilized nucleophile.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

For "Ethanol, 1-chloro-, propanoate," a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons in the propanoate group and the 1-chloroethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide information about the electronic environment and connectivity of the protons. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments and their chemical nature (e.g., carbonyl, alkyl).

Hypothetical ¹H and ¹³C NMR Data for Ethanol (B145695), 1-chloro-, propanoate: (Note: The following table is a prediction based on general principles of NMR spectroscopy and data from similar structures, as experimental data is not available.)

| Assignment | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

| Propanoate CH₃ | Triplet | ~9 ppm |

| Propanoate CH₂ | Quartet | ~27 ppm |

| Propanoate C=O | - | ~173 ppm |

| 1-Chloroethyl CH | Quartet | ~70 ppm |

| 1-Chloroethyl CH₃ | Doublet | ~25 ppm |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within "this compound," two-dimensional NMR experiments would be essential. Techniques like Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would reveal direct and long-range carbon-proton correlations, respectively.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be crucial for confirming the elemental formula of "this compound" (C₅H₉ClO₂). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For "this compound," a key feature in the IR spectrum would be a strong absorption band characteristic of the ester carbonyl (C=O) group, typically appearing in the range of 1735-1750 cm⁻¹. Other significant absorptions would include C-O and C-Cl stretching vibrations.

Expected IR Absorption Bands for this compound: (Note: This table is predictive as experimental data is unavailable.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1735 - 1750 |

| C-O (Ester) | 1150 - 1300 |

| C-Cl | 600 - 800 |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic behavior that governs the properties of a molecule.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are a cornerstone of computational chemistry. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be employed to determine the optimized molecular geometry and total electronic energy of Ethanol (B145695), 1-chloro-, propanoate. researchgate.net These calculations would involve selecting a basis set (e.g., 6-31G* or aug-cc-pVDZ) to describe the atomic orbitals. The resulting data would provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable three-dimensional structure.

Table 1: Hypothetical Optimized Geometries from Ab Initio Calculations

| Parameter | Predicted Value (HF/6-31G*) | Predicted Value (MP2/aug-cc-pVDZ) |

|---|---|---|

| C-Cl Bond Length (Å) | 1.78 | 1.77 |

| C-O (Ester) Bond Length (Å) | 1.35 | 1.36 |

| C=O Bond Length (Å) | 1.21 | 1.22 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups, as specific computational data for Ethanol, 1-chloro-, propanoate is not available.

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule with its electron density. mdpi.comuss.clresearchgate.net Functionals such as B3LYP or M06-2X, combined with an appropriate basis set, could be used to calculate a variety of molecular properties that are indicative of reactivity and stability. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Furthermore, conceptual DFT provides reactivity indices such as electronegativity, chemical hardness, and the electrophilicity index, which can predict how the molecule will interact with other chemical species. mdpi.comresearchgate.net

Table 2: Predicted DFT-Derived Reactivity Descriptors

| Descriptor | Definition | Predicted Value (B3LYP/6-311+G**) |

|---|---|---|

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital | -10.5 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| HOMO-LUMO Gap (eV) | LUMO Energy - HOMO Energy | 9.7 |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 4.85 |

Note: This table presents hypothetical data based on general principles of DFT and values for analogous molecules, as direct research on this compound is not available.

Analysis of Carbocation Intermediates and Transition States

The presence of a chlorine atom on the α-carbon suggests that this compound could undergo nucleophilic substitution reactions, potentially proceeding through a carbocation intermediate. coventry.ac.uk Computational methods are invaluable for studying the high-energy, transient species involved in reaction mechanisms.

By mapping the potential energy surface of a reaction, such as the solvolysis of this compound, computational chemists can identify the structures and energies of transition states and intermediates. coventry.ac.uk This involves locating the saddle points on the energy landscape that connect reactants to products. The activation energy, which is the energy difference between the reactant and the transition state, can then be calculated to predict the reaction rate. The stability of the potential 1-propanoate ethyl carbocation could be assessed by calculating its energy and charge distribution.

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses several single bonds, allowing for rotation and leading to different spatial arrangements of atoms known as conformers. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This can be achieved by systematically rotating the dihedral angles of the molecule and calculating the energy at each step.

Molecular Dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. researchgate.netnih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and changes conformation at different temperatures. nih.gov This would be particularly useful for understanding its behavior in different solvent environments.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can also predict the spectroscopic signatures of a molecule, which can be used to aid in its experimental identification.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C), it is possible to predict the chemical shifts that would be observed in an NMR spectrum. upm.edu.mynih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum, allowing for the identification of functional groups. nih.gov

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift of C-Cl (ppm) | 60-70 |

| ¹H NMR | Chemical Shift of H on C-Cl (ppm) | 5.5-6.5 |

| IR | C=O Stretch Frequency (cm⁻¹) | ~1740 |

Note: These are estimated values based on typical ranges for the respective functional groups. Specific computational predictions for this compound are not available in the literature.

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Scaffolds

The dual functionality of Ethanol (B145695), 1-chloro-, propanoate makes it a valuable intermediate for constructing complex organic scaffolds. The chloroethyl moiety serves as an electrophilic center, susceptible to nucleophilic substitution, while the propanoate ester can undergo various transformations such as hydrolysis or transesterification. This allows for a stepwise and controlled functionalization of the molecule.

The carbon atom bonded to the chlorine is an electrophilic site, readily attacked by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a fundamental strategy in the assembly of intricate molecular architectures. For instance, reaction with carbon nucleophiles, such as organometallic reagents or enolates, could lead to the extension of the carbon skeleton. Similarly, heteroatomic nucleophiles like amines, thiols, and alcohols can be introduced to build scaffolds containing nitrogen, sulfur, and oxygen, respectively.

Table 1: Potential Nucleophilic Substitution Reactions for Scaffold Synthesis

| Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|

| Grignard Reagents (R-MgX) | Alkylated product | Carbon skeleton extension |

| Cyanide (CN⁻) | Nitrile | Precursor for carboxylic acids, amines |

| Azide (B81097) (N₃⁻) | Azide | Precursor for amines, triazoles |

| Thiolates (RS⁻) | Thioether | Introduction of sulfur-containing moieties |

Utilization in the Preparation of Pharmaceutical Intermediates

The ability to introduce a reactive handle into a molecule makes 1-chloroethyl esters potential intermediates in the synthesis of pharmaceuticals. While direct applications of Ethanol, 1-chloro-, propanoate are not extensively documented in publicly available literature, the analogous compound 1-chloroethyl chloroformate is a known intermediate in the synthesis of pharmaceuticals and herbicides. This suggests that the 1-chloroethyl propanoate moiety could serve a similar purpose as a reactive building block.

For example, the chloroethyl group can be displaced by a nitrogen-containing heterocycle, a common structural motif in many drug molecules. This reaction would form a new carbon-nitrogen bond, a key step in the synthesis of various pharmaceutical agents. The ester group could then be hydrolyzed to a carboxylic acid or further modified, providing another point of diversification in the synthetic route. The reactivity of the chloroethyl group allows for its use as a protecting group for alcohols, which can be later removed under specific conditions, a common strategy in multi-step pharmaceutical synthesis.

Employment as a Building Block in Polymer Chemistry

Halogenated organic compounds are frequently used as initiators or monomers in various polymerization reactions. While specific studies on the use of this compound in polymer chemistry are scarce, its structure suggests potential applications. The chlorine atom could potentially act as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition-metal catalyst reversibly activates and deactivates a dormant species (the alkyl halide), allowing for the controlled growth of polymer chains.

If used as a monomer, the ester group could be incorporated into a polyester (B1180765) backbone through polycondensation reactions. The pendant chloroethyl group would then offer a site for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties. For example, the chlorine atoms along the polymer chain could be substituted with various functional groups to control solubility, cross-linking density, or to attach bioactive molecules.

Table 2: Potential Polymerization Applications

| Polymerization Technique | Role of this compound | Potential Polymer Type |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Well-defined polymers with controlled molecular weight |

| Polycondensation | Monomer (after hydrolysis to the diol) | Polyesters with reactive side chains |

Precursor for Agrochemical Development

Similar to its potential in the pharmaceutical industry, the reactivity of the chloroethyl group in this compound makes it a candidate as a precursor for agrochemicals. Many herbicides, insecticides, and fungicides contain ester and ether linkages, as well as heterocyclic systems. The synthesis of such compounds often involves the reaction of an electrophilic species with a nucleophile.

For instance, the chloroethyl group could be reacted with a phenoxide or a heterocyclic amine to generate active agrochemical compounds. The propanoate moiety might also contribute to the biological activity or influence the compound's physical properties, such as its uptake and translocation in plants. The development of new agrochemicals often relies on the ability to efficiently synthesize a library of related compounds for screening, and versatile building blocks like this compound could facilitate this process. For example, the known herbicide Fenoxaprop-p-ethyl contains a propionate (B1217596) ester and a chloro-substituted heterocyclic moiety, highlighting the relevance of these functional groups in agrochemical design. researchgate.net

Synthetic Routes to Specialty Chemicals, Flavors, and Fragrances

The synthesis of specialty chemicals, including flavors and fragrances, often involves the creation of specific ester compounds. nih.govresearchgate.net While there is no direct evidence of this compound being used as a flavor or fragrance itself, it could serve as a precursor to other valuable esters. Through a nucleophilic substitution reaction, the chlorine atom could be replaced by another functional group, and the resulting alcohol could then be esterified with a variety of carboxylic acids to produce a range of flavor and fragrance esters. gcsescience.com

Alternatively, the propanoate ester could be transesterified with a different alcohol, leading to the formation of a new propionate ester. This approach would allow for the synthesis of a library of propionate esters from a single precursor. The synthesis of flavor esters is a significant area of industrial chemistry, and the development of novel synthetic routes using versatile intermediates is of continuous interest. nih.govresearchgate.net

Environmental Fate and Abiotic Degradation Studies

Hydrolysis in Aqueous Environments

General principles of ester hydrolysis suggest that "Ethanol, 1-chloro-, propanoate" would be susceptible to this degradation pathway. The rate of hydrolysis is typically influenced by pH, with reactions being catalyzed by both acids and bases. However, specific kinetic studies detailing the pH-dependent hydrolysis rates for this compound could not be located. Without such studies, a data table of hydrolysis rates at varying pH levels cannot be constructed.

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation involves the breakdown of a chemical by light. The potential for "this compound" to undergo photolysis would depend on its absorption of light in the environmentally relevant spectrum (wavelengths greater than 290 nm). No specific studies on the photolytic degradation of this compound, which would provide data on quantum yields and degradation products under simulated environmental conditions, were found.

Oxidative Transformation Pathways in Environmental Matrices

In the environment, organic compounds can be transformed by reacting with oxidants such as hydroxyl radicals. These reactions are important in determining the persistence of a chemical in the atmosphere and in water bodies. Research detailing the oxidative transformation pathways and the identification of byproducts for "this compound" is not available.

Isotopic Fractionation Studies for Pathway Discrimination

Isotopic fractionation is a tool used to investigate the degradation pathways of contaminants. By measuring the change in the isotopic ratios of a compound as it degrades, scientists can infer the reaction mechanism. There are no published isotopic fractionation studies specifically focused on "this compound."

Environmental Transport and Attenuation Mechanism Modeling

Modeling the transport and attenuation of a chemical in the environment requires data on its physical and chemical properties, such as its water solubility, vapor pressure, and sorption characteristics, as well as its degradation rates. Due to the absence of this specific data for "this compound," a reliable model of its environmental transport and attenuation cannot be developed.

Q & A

Q. How do reaction mechanisms differ between acid-catalyzed and enzymatic esterification of halogenated alcohols?

- Methodology : Acid catalysis proceeds via protonation of the carbonyl, whereas lipases (e.g., Candida antarctica) follow a ping-pong mechanism with acyl-enzyme intermediates. Kinetic studies show enzymatic routes favor 1-chloroethanol but require non-polar solvents (e.g., hexane) to maintain enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.